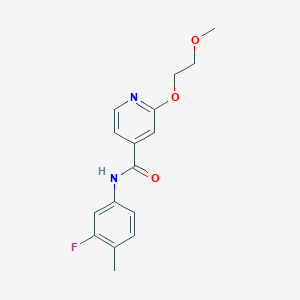
N-(3-fluoro-4-methylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-fluoro-4-methylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide is a useful research compound. Its molecular formula is C16H17FN2O3 and its molecular weight is 304.321. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Drug Development
A study explored the synthesis of polyfunctionalized piperidone oxime ethers and evaluated their cytotoxicity on human cervical carcinoma (HeLa) cells. This research suggests the potential of derivatives, including compounds related to N-(3-fluoro-4-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide, in anticancer drug synthesis (Parthiban, Pallela, Kim, Park, & Jeong, 2011).
Material Science and Supramolecular Chemistry
Isonicotinamide was employed as a supramolecular reagent in synthesizing copper(II) complexes, demonstrating its utility in the creation of inorganic–organic hybrid materials. This application underscores the versatility of isonicotinamide derivatives in materials science (Aakeröy, Beatty, Desper, O'Shea, & Valdés-Martínez, 2003).
Pharmacological Research
Research into 1-Methylnicotinamide, a derivative of nicotinamide and structurally related to isonicotinamide compounds, showed its therapeutic potential against acute gastric lesions. This highlights the relevance of nicotinamide derivatives in developing treatments for gastric conditions (Brzozowski, Konturek, Chłopicki, Śliwowski, Pawlik, Ptak-Belowska, Kwiecień, Drozdowicz, Pajdo, Slonimska, Konturek, & Pawlik, 2008).
Neurodegenerative Disease Research
N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) Carbamide, a compound with structural features similar to N-(3-fluoro-4-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide, was studied for its pharmacological properties as a 5-HT2A receptor inverse agonist. This research provides insights into developing treatments for conditions like schizophrenia and Alzheimer's disease (Vanover, Weiner, Makhay, Veinbergs, Gardell, Lameh, Del Tredici, Piu, Schiffer, Ott, Burstein, Uldam, Thygesen, Schlienger, Andersson, Son, Harvey, Powell, Geyer, Tolf, Brann, & Davis, 2006).
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-11-3-4-13(10-14(11)17)19-16(20)12-5-6-18-15(9-12)22-8-7-21-2/h3-6,9-10H,7-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYWJZMRFBTWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)OCCOC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2497041.png)


![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2497046.png)
![N,N-dimethyl-3-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine](/img/structure/B2497047.png)



![1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B2497051.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2497055.png)

![N'-(3-phenylpropyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2497059.png)

![ethyl 4-{2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate](/img/structure/B2497061.png)
